Cas no 1806770-87-5 (Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate)
Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate
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- Inchi: 1S/C12H13ClF3NO4/c1-3-20-10(18)4-7-8(5-13)9(19-2)6-17-11(7)21-12(14,15)16/h6H,3-5H2,1-2H3
- InChI Key: LLQNZVGEJQBCBM-UHFFFAOYSA-N
- SMILES: ClCC1C(=CN=C(C=1CC(=O)OCC)OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 343
- XLogP3: 2.9
- Topological Polar Surface Area: 57.6
Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084029-1g |
Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate |
1806770-87-5 | 97% | 1g |
$1,445.30 | 2022-03-31 |
Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate
Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806770-87-5): An Overview
Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806770-87-5) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The combination of a chloromethyl group, a methoxy substituent, and a trifluoromethoxy moiety on a pyridine ring provides a robust platform for further chemical modifications and biological evaluations.
The chloromethyl group in Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate serves as a reactive site for various chemical transformations, enabling the synthesis of diverse derivatives. This functional group can undergo substitution reactions, such as alkylation and arylation, to introduce additional functionalities that may enhance the compound's pharmacological properties. Recent studies have shown that the introduction of bulky substituents at this position can significantly affect the compound's solubility and metabolic stability, making it an attractive target for drug design.
The methoxy substituent on the pyridine ring contributes to the overall polarity and electronic properties of Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate. This functional group can influence the compound's binding affinity to specific biological targets, such as enzymes and receptors. Research has demonstrated that methoxy groups can enhance the lipophilicity of molecules, which is crucial for improving their cell membrane permeability and bioavailability. In addition, the methoxy group can modulate the electronic environment around the pyridine ring, affecting the compound's reactivity and stability.
The presence of a trifluoromethoxy moiety in Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate adds a unique dimension to its chemical and biological profile. Trifluoromethoxy groups are known for their strong electron-withdrawing effects, which can significantly alter the electronic properties of adjacent atoms and functional groups. This feature makes Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate an excellent candidate for exploring new pharmacological activities. Recent studies have highlighted the potential of trifluoromethoxy-substituted compounds in modulating enzyme activity and receptor binding, particularly in the context of cancer therapy and neurodegenerative diseases.
In terms of synthetic accessibility, Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate can be synthesized through a multi-step process involving selective functionalization of a pyridine scaffold. Key steps include the introduction of the chloromethyl group via electrophilic substitution, followed by methylation and trifluoromethylation reactions. The final esterification step yields the desired compound with high purity and yield. The synthetic route is well-documented in the literature and has been optimized to ensure scalability and reproducibility.
Recent advancements in computational chemistry have also contributed to our understanding of Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate's molecular behavior. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational flexibility, electronic structure, and interactions with biological targets. These computational tools are invaluable for predicting the compound's pharmacokinetic properties and guiding its optimization for therapeutic applications.
In conclusion, Ethyl 4-(chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806770-87-5) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features offer opportunities for chemical modifications that can enhance its biological activity and therapeutic potential. Ongoing research continues to explore new avenues for utilizing this compound in drug discovery and development, making it an exciting area of study for scientists and researchers worldwide.
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